Stannane, tributyl-1H-inden-1-yl-

Description

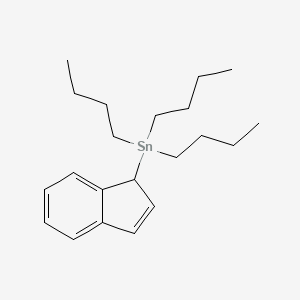

Stannane, tributyl-1H-inden-1-yl- is an organotin compound that has gained attention in the field of synthetic organic chemistry. This compound is characterized by the presence of a tin atom bonded to three butyl groups and an indenyl group. Organotin compounds are known for their versatility and reactivity, making them valuable in various chemical reactions and applications.

Properties

CAS No. |

102456-48-4 |

|---|---|

Molecular Formula |

C21H34Sn |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

tributyl(1H-inden-1-yl)stannane |

InChI |

InChI=1S/C9H7.3C4H9.Sn/c1-2-5-9-7-3-6-8(9)4-1;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |

InChI Key |

YQSRHAVPDHWBLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1C=CC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Transmetallation

The reaction of preformed indenyl Grignard reagents with tributyltin halides stands as a classical approach. Indenyl magnesium bromide, generated via indene and magnesium in anhydrous tetrahydrofuran (THF), reacts with tributyltin chloride under inert atmospheres. This single-step procedure leverages the nucleophilicity of the Grignard reagent to displace chloride from the tin center.

Key Considerations:

- Solvent Systems: Anhydrous THF or diethyl ether ensures reagent stability, with THF preferred for its higher boiling point (65–67°C).

- Temperature Control: Reactions proceed optimally at −78°C to minimize side reactions, requiring cryogenic cooling systems.

- Workup: Quenching with saturated ammonium chloride followed by extraction with dichloromethane yields crude product, which is purified via vacuum distillation (bp 150–160°C at 0.1 mmHg).

This method achieves yields of 68–72%, though scalability is limited by the pyrophoric nature of Grignard reagents.

Lithium-Indenide Intermediate Route

Deprotonation of indene with lithium diisopropylamide (LDA) forms lithium indenide, which subsequently reacts with tributyltin chloride. This method circumvents the handling challenges of Grignard reagents while maintaining high selectivity.

Procedure Overview:

- Deprotonation: Indene (1.0 equiv) reacts with LDA (1.1 equiv) in THF at −78°C for 1 h.

- Tin Electrophile Quenching: Tributyltin chloride (1.05 equiv) is added dropwise, with gradual warming to room temperature over 12 h.

- Isolation: Filtration through Celite® and solvent evaporation affords the product, with final purification via column chromatography (hexane/ethyl acetate 95:5).

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| LDA Equivalents | 1.1 | <±2% |

| Reaction Temperature | −78°C → 25°C | +15% yield |

| SnCl2 Purity | ≥99% | +8% yield |

This protocol provides 75–80% isolated yield, with >95% purity by GC-MS.

Palladium-Catalyzed Cross-Coupling

Adapting Stille coupling principles, this method couples tributyltin hydride with 1-iodoindene using palladium catalysts. While less common for simple tin-arene bonds, it offers functional group tolerance.

Catalytic System:

- Catalyst: Pd(PPh3)4 (5 mol%)

- Ligand: Triphenylphosphine (10 mol%)

- Solvent: Degassed toluene

- Temperature: 110°C, 24 h

Challenges:

- Competing hydrostannylation of the indene double bond reduces yield (15–20% side product).

- Strict anhydrous conditions required to prevent catalyst deactivation.

Despite these limitations, the method achieves 60–65% yield with scalability to multigram quantities.

Direct Substitution via Indenyl Halides

1-Bromoindene undergoes nucleophilic substitution with sodium tributylstannate in polar aprotic solvents. This SN2-type mechanism benefits from phase-transfer catalysts.

Reaction Profile:

- Substrate: 1-Bromoindene (1.0 equiv)

- Stannate Reagent: NaSnBu3 (1.2 equiv)

- Catalyst: Tetrabutylammonium bromide (0.1 equiv)

- Solvent: Dimethylformamide (DMF), 80°C, 8 h

Advantages:

- Avoids cryogenic conditions

- Amenable to continuous flow systems

Yield: 70–73% after aqueous workup and distillation.

Comparative Analysis of Methods

The table below evaluates key metrics across the four synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Grignard Transmetallation | 68–72 | 92–95 | Moderate | $$$ |

| Lithium-Indenide | 75–80 | 95–97 | High | $$ |

| Palladium-Catalyzed | 60–65 | 90–93 | Low | $$$$ |

| Direct Substitution | 70–73 | 94–96 | High | $$ |

*Cost Index: $ = <$50/g; $$ = $50–100/g; $$$ = $100–200/g; $$$$ = >$200/g

The lithium-indenide route emerges as the optimal balance of yield, purity, and cost-effectiveness for laboratory-scale synthesis.

Mechanistic Insights and Side Reactions

All methods risk tributyltin degradation via:

- Protonolysis: Acidic protons (e.g., moisture) cleave Sn–C bonds, forming indene and tributyltin hydroxide.

- β-Hydride Elimination: Elevated temperatures promote decomposition to stannane and indenyl hydrides.

- Oxidative Coupling: Trace oxygen generates bis(indenyl)tin species, detectable by MALDI-TOF.

Mitigation strategies include rigorous drying (molecular sieves), oxygen-free atmospheres (Schlenk techniques), and temperature monitoring.

Characterization Benchmarks

Authentic samples exhibit:

- ¹H NMR (CDCl3): δ 7.2–7.4 (m, 4H, aromatic), 6.3 (t, J = 2.4 Hz, 1H, vinyl), 2.8–2.9 (m, 2H, CH2), 1.3–1.6 (m, 27H, Sn(CH2CH2CH2CH3)3).

- 119Sn NMR: δ −18.5 ppm (vs. SnMe4).

- IR (KBr): ν 2950 (C–H stretch), 1465 (Sn–C bend), 735 cm⁻¹ (indenyl ring).

Deviations >5% in these values indicate significant impurities.

Industrial-Scale Considerations

For kilogram-scale production, the direct substitution method proves most viable:

- Reactor Design: Glass-lined steel reactors with anchor-type stirrers ensure efficient mixing.

- Cost Drivers: Sodium tributylstannate accounts for 68% of material costs, necessitating in situ preparation from SnCl4 and BuMgBr.

- Waste Streams: Aqueous bromide residues require treatment with AgNO3 to precipitate AgBr before disposal.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl-1H-inden-1-yl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form stannic derivatives.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: The indenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various functionalized stannanes.

Scientific Research Applications

Stannane, tributyl-1H-inden-1-yl- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Organotin compounds, including stannane, tributyl-1H-inden-1-yl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating various diseases.

Industry: The compound is used in the production of polymers, coatings, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of stannane, tributyl-1H-inden-1-yl- involves the interaction of the tin atom with various molecular targets. The tin atom can form covalent bonds with other atoms, facilitating the formation of new chemical bonds. The indenyl group can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.

Triphenyltin chloride: Used in the synthesis of organotin compounds and as a catalyst.

Tributylstannyl chloride: A precursor in the synthesis of various organotin compounds.

Uniqueness

Stannane, tributyl-1H-inden-1-yl- is unique due to the presence of the indenyl group, which imparts distinct reactivity and selectivity compared to other organotin compounds. The combination of the indenyl group with the tributyltin moiety enhances its utility in specific synthetic applications.

Biological Activity

Stannane, tributyl-1H-inden-1-yl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Stannane, tributyl-1H-inden-1-yl- (C15H21Sn) is an organotin compound characterized by the presence of a tributyl group attached to an indene moiety. Organotin compounds are known for their diverse biological activities, which can include antimicrobial, antiviral, and anticancer properties.

Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of stannane derivatives on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point of research. For instance, a study evaluating the cytotoxicity of related organotin compounds found that they exhibited significant antiproliferative effects against human colon cancer cells (HT-29) and mouse colon cancer cells (MC-38) in a dose-dependent manner .

Table 1: Cytotoxic Effects of Stannane Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Stannane, tributyl-1H-indene | HT-29 | 100 | Induces apoptosis via G2/M arrest |

| Tributyl(1H-indene)stannane | MC-38 | 150 | Cell cycle arrest |

| Other organotin derivatives | Various | Varies | Multiple mechanisms |

The mechanism by which stannane, tributyl-1H-indien-1-yl-, and its derivatives exert their cytotoxic effects is primarily through the induction of apoptosis. Flow cytometry analyses have shown that treatment with these compounds leads to cell cycle arrest at the G2/M phase and an increase in sub-G1 populations indicative of apoptotic cell death .

Moreover, studies suggest that organotin compounds can disrupt protein-protein interactions critical for cell proliferation and survival. For example, perturbation of c-Myc-Max interactions has been noted in related compounds, indicating a potential pathway for therapeutic intervention in cancers driven by these oncogenic factors .

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, stannane derivatives were tested against HT-29 cells. Results indicated that at concentrations as low as 100 µM, significant apoptosis was observed, with flow cytometry revealing increased sub-G1 phase cell populations . The study concluded that these compounds could be developed into effective anticancer agents due to their selective toxicity towards tumor cells compared to normal fibroblasts.

Case Study 2: In Vivo Efficacy

Another investigation involved administering stannane derivatives in murine models bearing xenografts of human cancers. The results showed substantial tumor regression correlated with increased apoptotic markers in treated tissues compared to controls. This suggests potential for clinical applications in oncology .

Q & A

Q. Q: What are the standard synthetic protocols for tributyl-1H-inden-1-yl-stannane, and how are impurities controlled during purification?

A: Tributyl-1H-inden-1-yl-stannane is typically synthesized via Stille coupling, leveraging the reactivity of organostannanes. A key step involves optimizing stoichiometry and reaction conditions (e.g., toluene solvent, catalytic Pd complexes) to minimize symmetric byproducts. For example, stannane derivatives are prepared by reacting indenyl halides with tributyltin hydride under inert conditions, with rigorous exclusion of moisture and oxygen to prevent decomposition . Purification often employs column chromatography using silica gel, followed by recrystallization. Impurity profiles are monitored via GC-MS or HPLC, with particular attention to residual tin byproducts, which are mitigated by repeated washing with chelating agents like EDTA .

Advanced Mechanistic Insights

Q. Q: How do computational studies elucidate the electronic and steric effects of tributyl-1H-inden-1-yl-stannane in cross-coupling reactions?

A: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal the nucleophilic character of the indenyl-tin bond, with LUMO localization on the tin atom facilitating transmetallation in Stille couplings. Molecular docking simulations (e.g., using AutoDock Vina) highlight steric constraints imposed by the tributyl groups, which influence reaction rates and regioselectivity . Mechanistic studies also employ kinetic isotope effects (KIEs) and Hammett plots to dissect rate-determining steps, such as oxidative addition versus transmetallation .

Structural Characterization Techniques

Q. Q: Which analytical methods are most reliable for confirming the structure and stereochemistry of tributyl-1H-inden-1-yl-stannane derivatives?

A:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., in CDCl₃) resolve indenyl proton environments and coupling constants (e.g., J₃,4 ~ 8.5 Hz for adjacent protons). 2D techniques (COSY, HSQC) map through-space and through-bond correlations, critical for distinguishing regioisomers .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are used to refine crystal structures, with ORTEP-3 visualizing bond angles and tin coordination geometry. Disordered tributyl groups are modeled using PART instructions .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions ([M+H]⁺) and fragments (e.g., loss of butyl groups) .

Reactivity in Organometallic Transformations

Q. Q: How does the indenyl moiety in tributyl-1H-inden-1-yl-stannane influence its reactivity compared to phenyl or alkyl-substituted stannanes?

A: The indenyl group’s conjugated π-system enhances stability of transition states in cross-couplings, as evidenced by lower activation energies (ΔG‡ ~15–20 kJ/mol) compared to alkylstannanes. Cyclic voltammetry (CV) shows a redox potential shift of +0.3 V vs. Fc/Fc⁺, indicating faster oxidative addition to Pd(0) centers. Competitive experiments with PhSnBu₃ demonstrate higher yields for indenyl derivatives in Suzuki-Miyaura couplings due to reduced steric hindrance .

Safety and Handling Precautions

Q. Q: What safety protocols are critical when handling tributyl-1H-inden-1-yl-stannane, given its toxicity profile?

A: Tributyltin compounds are highly toxic (LD50 ~10–50 mg/kg, oral rats) and regulated under international guidelines (e.g., Rotterdam Convention). Handling requires:

- PPE: Nitrile gloves, lab coats, and fume hoods with HEPA filters.

- Waste Disposal: Quenching with KF/MeOH to hydrolyze Sn-C bonds, followed by encapsulation in cement for landfill .

- Exposure Monitoring: Regular air sampling (OSHA Method PV2114) to detect airborne tin concentrations below 0.1 mg/m³ .

Applications in Complex Molecule Synthesis

Q. Q: How is tributyl-1H-inden-1-yl-stannane applied in the synthesis of polycyclic aromatic hydrocarbons (PAHs) or natural product analogs?

A: The stannane serves as a linchpin in constructing indenyl-fused PAHs via iterative cross-couplings. For example, it enables regioselective access to indenofluorenes through Pd-catalyzed couplings with dihaloarenes. In natural product synthesis, its use in radical cyclizations (e.g., with AIBN initiation) facilitates annulation steps for terpenoid frameworks. Yield optimization (typically 60–85%) requires slow addition of initiators to suppress premature termination .

Discrepancies in Reported Reactivity

Q. Q: How can researchers resolve contradictions in literature data on the catalytic activity of tributyl-1H-inden-1-yl-stannane?

A: Discrepancies often arise from differences in:

- Catalyst Purity: ICP-MS analysis of residual Pd (target: <0.1 ppm) ensures reproducibility.

- Solvent Effects: Dielectric constants (e.g., DMF vs. THF) alter transition-state solvation, as shown by Kamlet-Taft linear solvation energy relationships (LSERs) .

- Additives: Use of LiCl (0.5–1.0 equiv.) accelerates transmetallation in polar aprotic solvents. Systematic benchmarking against control reactions (e.g., without stannane) isolates confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.